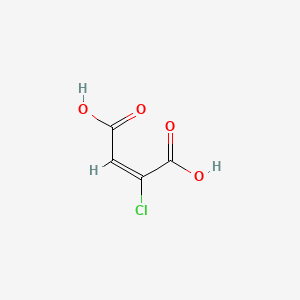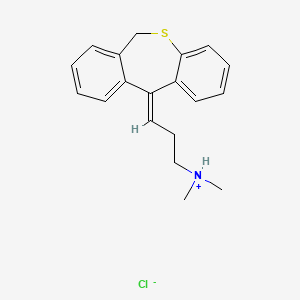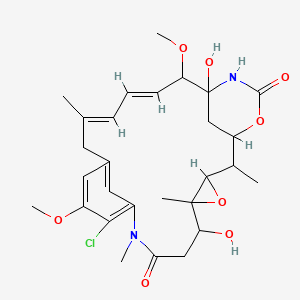
2-Butenedioic acid, 2-chloro-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenedioic acid, 2-chloro-, (E)- is an organic compound with the molecular formula C4H3ClO4. It is a derivative of maleic acid, where one of the hydrogen atoms is replaced by a chlorine atom. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Butenedioic acid, 2-chloro-, (E)- can be synthesized through the chlorination of maleic acid. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring the proper handling of chlorine gas due to its hazardous nature.
Industrial Production Methods: In an industrial setting, the production of 2-chloromaleic acid involves large-scale chlorination processes. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine gas. The product is then purified through crystallization or distillation techniques to obtain high-purity 2-chloromaleic acid.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Butenedioic acid, 2-chloro-, (E)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chloromaleic anhydride.
Reduction: Reduction reactions can convert it back to maleic acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can replace the chlorine atom under basic conditions.
Major Products Formed:
Oxidation: Chloromaleic anhydride.
Reduction: Maleic acid.
Substitution: Various substituted maleic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Butenedioic acid, 2-chloro-, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-chloromaleic acid involves its interaction with various molecular targets. In chemical reactions, the chlorine atom acts as an electron-withdrawing group, influencing the reactivity of the compound. This property is exploited in various synthetic applications to achieve desired chemical transformations.
Comparaison Avec Des Composés Similaires
Maleic Acid: The parent compound of 2-chloromaleic acid.
Fumaric Acid: An isomer of maleic acid with similar chemical properties.
2-Bromomaleic Acid: A bromine-substituted derivative of maleic acid.
Uniqueness: 2-Butenedioic acid, 2-chloro-, (E)- is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable compound in various synthetic and industrial applications.
Propriétés
Numéro CAS |
617-43-6 |
|---|---|
Formule moléculaire |
C4H3ClO4 |
Poids moléculaire |
150.52 g/mol |
Nom IUPAC |
(E)-2-chlorobut-2-enedioic acid |
InChI |
InChI=1S/C4H3ClO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9)/b2-1+ |
Clé InChI |
ZQHJVIHCDHJVII-OWOJBTEDSA-N |
SMILES |
C(=C(C(=O)O)Cl)C(=O)O |
SMILES isomérique |
C(=C(\C(=O)O)/Cl)\C(=O)O |
SMILES canonique |
C(=C(C(=O)O)Cl)C(=O)O |
Synonymes |
2-chlorofumaric acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[(7R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S,3R,4R)-3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate](/img/structure/B1233888.png)
![methyl (1S,12S,14S,15E)-15-ethylidene-13-formyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1233889.png)

![5-[[3-(2-hydroxyethyl)-2-methylpyridin-1-ium-1-yl]methyl]-2-methyl-1H-pyrimidin-6-one](/img/structure/B1233891.png)
